Methyl 4-aminobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-07-8 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Aminobutanoate and Its Derivatives
Conventional Esterification Routes
The most common laboratory-scale synthesis of Methyl 4-aminobutanoate involves the direct esterification of 4-aminobutyric acid with methanol (B129727). This reaction is typically catalyzed by an acid and is governed by the principles of Fischer esterification.
Acid-Catalyzed Esterification of 4-Aminobutyric Acid
The acid-catalyzed esterification of 4-aminobutyric acid is a reversible reaction where the carboxylic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester and water. To drive the equilibrium towards the product side, an excess of methanol is often used, and in some cases, water is removed as it is formed.
Several acidic catalysts can be employed for this transformation. Common homogeneous catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH) nih.gov. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.
Alternative reagents for this transformation include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) in methanol nih.gov. Thionyl chloride reacts with methanol to generate HCl in situ, which then acts as the catalyst. This method is highly efficient, often providing excellent yields nih.gov. Similarly, trimethylchlorosilane in methanol is another effective system for the esterification of amino acids at room temperature, offering the advantages of mild reaction conditions and simple workup procedures nih.gov.
Influence of Reaction Conditions on Conversion and Yield
Temperature: Generally, increasing the reaction temperature accelerates the rate of esterification. For acid-catalyzed esterifications, reactions are often carried out at the reflux temperature of the alcohol used. However, excessively high temperatures can lead to side reactions and degradation of the product. For the synthesis of amino acid esters using the thionyl chloride/methanol system, it is often recommended to maintain a low temperature (e.g., -5 to 0 °C) during the initial addition of the reagent to control the exothermic reaction, followed by stirring at room temperature or gentle reflux to drive the reaction to completion nih.gov.
Catalyst Concentration: The concentration of the acid catalyst plays a crucial role in the reaction rate. A higher catalyst concentration generally leads to a faster reaction. However, there is an optimal concentration beyond which the increase in reaction rate may be negligible or even detrimental due to potential side reactions. For instance, in the esterification of pentanoic acid with methanol using a cation exchange resin, it was found that increasing the catalyst loading from 4% to 7% (g/L) reduced the time required to reach equilibrium, but loadings greater than 7% did not offer a significant advantage core.ac.uk.
Reaction Time: The reaction time required to achieve maximum conversion depends on the other reaction conditions. Esterification is a reversible reaction, so extending the reaction time indefinitely does not necessarily lead to higher yields and can sometimes result in the reverse reaction (hydrolysis) becoming more prominent, especially if water is not removed from the reaction mixture. Typical reaction times for the esterification of amino acids can range from a few hours to 24 hours, depending on the specific substrate and reaction conditions nih.gov. For example, in the synthesis of amino acid methyl esters using trimethylchlorosilane in methanol, a general reaction time of 12 hours was employed, which was extended to 24 hours for less soluble amino acids nih.gov.
The interplay of these factors is critical for optimizing the synthesis of this compound. The following table summarizes the general trends observed in esterification reactions.
| Reaction Parameter | General Effect on Conversion and Yield | Notes |
| Temperature | Increasing temperature generally increases the reaction rate up to an optimal point. | Excessively high temperatures can lead to side reactions and product degradation. |
| Catalyst Concentration | Higher catalyst concentration typically leads to a faster reaction rate. | An optimal concentration exists beyond which there is little to no improvement and potential for side reactions increases. |
| Reaction Time | Conversion increases with time until equilibrium is reached. | Prolonged reaction times can lead to the reverse reaction (hydrolysis) if water is not removed. |
| Molar Ratio of Reactants | Using an excess of the alcohol (methanol) shifts the equilibrium towards the formation of the ester. | This is a common strategy to maximize the yield of the desired product in a reversible reaction. |
Industrial-Scale Synthesis Approaches
Detailed information on the specific industrial-scale synthesis of this compound is not extensively documented in the public domain. However, the production of γ-aminobutyric acid (GABA) itself has been optimized for large-scale fermentation processes nih.govmdpi.comnih.govmdpi.com. It is plausible that industrial production of the methyl ester would involve a subsequent esterification step of the microbially produced GABA.
For large-scale chemical synthesis, the principles of process intensification would be applied to the conventional esterification routes. This could involve the use of continuous flow reactors instead of batch reactors. Flow chemistry offers several advantages for industrial production, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput and easier automation.
The choice of catalyst is also a critical consideration for industrial synthesis. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and require neutralization and separation steps that generate waste. Therefore, the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), would be highly advantageous for industrial applications nih.gov. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, making the process more cost-effective and environmentally friendly.
Preparation of Amino Ester Hydrochloride Salts
Due to the presence of the basic amino group, this compound is often isolated and stored as its hydrochloride salt (this compound hydrochloride). The salt form is typically a stable, crystalline solid that is easier to handle and purify than the free ester, which may be a liquid or low-melting solid solubilityofthings.com.
A common and highly effective method for the direct synthesis of amino acid methyl ester hydrochlorides is the reaction of the amino acid with thionyl chloride in methanol nih.gov. In this one-pot reaction, thionyl chloride serves a dual purpose: it reacts with methanol to form methyl chloride and sulfur dioxide, but more importantly, it generates hydrogen chloride gas in situ. The HCl then acts as the catalyst for the esterification of the carboxylic acid and also protonates the amino group to form the hydrochloride salt.
A typical laboratory procedure involves suspending the 4-aminobutyric acid in cold methanol and then slowly adding thionyl chloride while maintaining a low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period to ensure complete conversion. The solvent is then removed under reduced pressure to yield the crude this compound hydrochloride, which can be further purified by recrystallization. This method generally provides high yields of the desired product nih.gov.
Another common method involves bubbling dry hydrogen chloride gas through a solution of the amino acid in methanol nih.govresearchgate.net. This directly provides the acidic catalyst and the chloride counterion for the salt formation. While effective, this method can be less convenient from an operational standpoint compared to the use of thionyl chloride or trimethylchlorosilane.
The following table outlines a general procedure for the synthesis of this compound hydrochloride using thionyl chloride.
| Step | Procedure | Purpose |
| 1 | Suspend 4-aminobutyric acid in methanol in a suitable reaction vessel. | To create a reaction mixture. |
| 2 | Cool the suspension in an ice bath. | To control the initial exothermic reaction upon addition of thionyl chloride. |
| 3 | Slowly add thionyl chloride dropwise to the stirred suspension. | To generate HCl in situ for catalysis and salt formation. Slow addition is crucial for safety and temperature control. |
| 4 | After addition, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux. | To drive the esterification reaction to completion. |
| 5 | Remove the solvent and excess reagents under reduced pressure (e.g., using a rotary evaporator). | To isolate the crude product. |
| 6 | Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether). | To obtain the pure this compound hydrochloride as a crystalline solid. |
Chemical Reactivity and Derivatization of Methyl 4 Aminobutanoate
Amide Formation Reactions
The primary amino group of methyl 4-aminobutanoate is nucleophilic and readily participates in reactions to form amide bonds. This is one of the most common derivatizations for this molecule, utilized in peptide synthesis and the creation of various bioactive compounds. sigmaaldrich.com
N-substitution through acylation is a principal reaction of this compound, converting the primary amine into a secondary amide. This transformation is typically achieved using activated carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or active esters.
The general mechanism for these reactions is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride, carboxylate) to yield the stable N-acylated amide product.
A prominent example of N-acylation involves the use of heterobifunctional crosslinking agents like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). wikipedia.org SMCC contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines. cephamls.com The NHS ester undergoes nucleophilic attack by the amino group of this compound to form a stable amide linkage, demonstrating a specific and efficient method for N-acylation under mild conditions. cephamls.com
| Acylating Agent | Product | Reaction Conditions | Leaving Group |
|---|---|---|---|
| Acyl Chloride (R-COCl) | N-Acyl this compound | Anhydrous solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct | Chloride (Cl⁻) |
| Acid Anhydride ((R-CO)₂O) | N-Acyl this compound | Often requires heat or a catalyst; produces a carboxylic acid byproduct | Carboxylate (R-COO⁻) |
| SMCC (NHS Ester) | N-[4-(N-maleimidomethyl)cyclohexane-1-carbonyl] this compound | Aqueous buffer (pH 7-9) or polar aprotic solvent (e.g., DMF, DMSO) at room temperature | N-hydroxysuccinimide |
Oxidative Transformations
The chemical oxidation of this compound can potentially target the primary amine or the aliphatic carbon chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize a wide range of organic molecules. libretexts.org The oxidation of primary amines can be complex and may lead to various products depending on the reaction conditions. While specific studies on the non-enzymatic oxidation of this compound are not extensively documented in the reviewed literature, general principles of amine and ester oxidation can be applied.
Potassium permanganate can oxidize primary amines, and under harsh conditions, it can cleave C-C bonds. libretexts.orgresearchgate.net The reaction of KMnO₄ with α-amino acids has been studied, indicating the susceptibility of the amino group to oxidation. nih.gov Similarly, oxidants like hydrogen peroxide, particularly in the presence of metal catalysts, can oxidize various organic substrates. researchgate.netmdpi.comsemanticscholar.org For this compound, a powerful oxidant could potentially lead to oxidative deamination, cleavage of the carbon backbone, or oxidation to form various carbonyl compounds or, ultimately, carboxylic acids. However, controlling the selectivity of such reactions would be a significant challenge due to the presence of multiple reactive sites.
Reductive Transformations
The ester moiety of this compound is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters and other carboxylic acid derivatives to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This process occurs twice. The first addition results in a tetrahedral intermediate that collapses to form an aldehyde, with the expulsion of a methoxide (B1231860) ion. The resulting aldehyde is then immediately reduced by a second hydride ion to form a primary alcohol upon acidic workup. This transformation converts this compound into 4-amino-1-butanol, a useful bifunctional molecule known as an amino alcohol.
| Substrate | Reagent | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) in ether solvent (e.g., THF, Et₂O) 2. Aqueous/Acidic Workup (e.g., H₂O, H₃O⁺) | 4-amino-1-butanol | Methyl Ester → Primary Alcohol |
Nucleophilic Substitution Reactions Involving the Ester Moiety
The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles, leading to the substitution of the methoxy (B1213986) group (-OCH₃). Common reactions of this type include hydrolysis and transesterification.
Hydrolysis: The ester is cleaved by reaction with water, a process that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process that is driven to completion by using a large excess of water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. The nucleophile is a hydroxide (B78521) ion (e.g., from NaOH or KOH), which attacks the carbonyl carbon. The final products are an alcohol (methanol) and the salt of the carboxylic acid (a carboxylate).
Transesterification: This reaction involves the exchange of the alcohol portion of the ester. By reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst, the corresponding ethyl, propyl, or other alkyl ester can be formed. The reaction is typically driven to completion by using the new alcohol as the solvent or by removing the methanol (B129727) byproduct.
| Reaction Type | Nucleophile | Catalyst | Products |
|---|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | Hydroxide Ion (OH⁻) | Base (e.g., NaOH) | 4-aminobutanoate salt and Methanol |
| Acid-Catalyzed Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | 4-aminobutanoic acid and Methanol |
| Transesterification | Another Alcohol (R'-OH) | Acid or Base | Alkyl 4-aminobutanoate and Methanol |
Non-Enzymatic Glycation Reactions (Maillard Reaction) with Biological Sugars
The Maillard reaction is a form of non-enzymatic browning that occurs between an amino group and the carbonyl group of a reducing sugar. The primary amine of this compound can act as the nucleophile in the initial step of this complex cascade of reactions.
The reaction begins with the nucleophilic attack of the amino group of this compound on the carbonyl carbon of a reducing sugar, such as glucose. This addition forms an unstable carbinolamine, which then dehydrates to form a Schiff base (an imine). The Schiff base subsequently undergoes a spontaneous intramolecular rearrangement to form a more stable ketoamine known as an Amadori product. This Amadori product is a key intermediate that can undergo numerous further reactions, including dehydration, fragmentation, and polymerization, ultimately leading to the formation of a complex mixture of compounds, including brown nitrogenous polymers known as melanoidins.
Applications of Methyl 4 Aminobutanoate in Organic Synthesis
Role as a Key Synthetic Building Block
The presence of two reactive functional groups, an amine and an ester, makes methyl 4-aminobutanoate a highly useful building block in organic synthesis. solubilityofthings.com These groups can be selectively modified or can participate in a variety of chemical transformations to construct more elaborate molecular frameworks. The linear four-carbon chain of the butanoate backbone also provides a useful scaffold for the introduction of further functionality.
One of the key applications of this compound is in the synthesis of lactams, specifically 2-pyrrolidinone (B116388). This transformation can be achieved through intramolecular cyclization, where the amine group attacks the ester carbonyl, typically under thermal conditions or in the presence of a suitable catalyst. 2-pyrrolidinone and its derivatives are important structural motifs found in a range of pharmaceuticals and natural products.
Furthermore, the amine functionality of this compound can readily undergo N-acylation, N-alkylation, and other modifications, while the ester can be hydrolyzed, reduced to an alcohol, or reacted with various nucleophiles. This dual reactivity allows for a stepwise and controlled construction of target molecules.
Utility as an Intermediate for Complex Molecular Architectures
Building upon its role as a fundamental building block, this compound serves as a crucial intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. Its ability to introduce a γ-aminobutyryl moiety is particularly valuable in the synthesis of molecules that interact with biological systems.
A notable example is its use in the synthesis of analogues of vigabatrin (B1682217), an anticonvulsant drug. nih.gov While not a direct precursor in most commercial syntheses, laboratory-scale synthetic routes have explored the use of GABA derivatives, for which this compound is a direct precursor, to construct the core of the vigabatrin molecule. newdrugapprovals.org These synthetic strategies often involve the elaboration of the carbon backbone of the GABA derivative to introduce the vinyl group characteristic of vigabatrin.
Another significant application is in the synthesis of baclofen (B1667701), a muscle relaxant. brieflands.com Although various synthetic routes to baclofen exist, some strategies utilize derivatives of glutamic acid or GABA as starting materials. sphinxsai.comajchem-b.comresearchgate.net this compound can be readily derived from GABA and serves as a convenient starting point for the introduction of the p-chlorophenyl group at the β-position of the GABA core structure.
The following table summarizes the role of this compound as an intermediate in the synthesis of these complex molecules:
| Target Molecule | Therapeutic Class | Role of this compound | Key Transformation |
| Vigabatrin Analogues | Anticonvulsant | Source of the GABA backbone | Elaboration of the carbon chain to introduce a vinyl group |
| Baclofen | Muscle Relaxant | Precursor to the GABA core structure | Introduction of a p-chlorophenyl group |
Precursor in Neurotransmitter Analogue Synthesis
Given that this compound is the methyl ester of GABA, the primary inhibitory neurotransmitter in the central nervous system, it is a logical and widely used precursor for the synthesis of a vast array of GABA analogues. nih.govresearchgate.net These analogues are designed to modulate the activity of GABA receptors and transporters, and many have found clinical use as anticonvulsants, anxiolytics, and muscle relaxants.
The synthesis of these analogues often involves the modification of the amino group, the carboxylic acid (or its ester), or the carbon backbone of the this compound molecule. For instance, N-alkylation of the amino group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. Similarly, substitution on the carbon chain can influence the molecule's conformation and its binding affinity for GABA receptors.
Prominent examples of GABA analogues whose synthesis can be conceptually or directly derived from this compound include:
Vigabatrin: As mentioned earlier, this irreversible inhibitor of GABA transaminase contains a vinyl group at the γ-position. newdrugapprovals.org
Baclofen: This GABAB receptor agonist features a p-chlorophenyl substituent at the β-position. brieflands.comsphinxsai.comajchem-b.comresearchgate.net
Gabapentin and Pregabalin: While not directly synthesized from this compound in their commercial production, the design of these anticonvulsant drugs is based on the GABA scaffold. Laboratory syntheses of related structures can utilize GABA derivatives.
The following table provides a summary of key neurotransmitter analogues and the synthetic modifications required starting from a this compound precursor:
| Neurotransmitter Analogue | Key Structural Modification | Therapeutic Application |
| Vigabatrin | γ-Vinyl substitution | Anticonvulsant |
| Baclofen | β-(p-Chlorophenyl) substitution | Muscle Relaxant |
| Gabapentin | Cyclohexyl ring fused to the GABA backbone | Anticonvulsant, Neuropathic Pain |
| Pregabalin | Isobutyl group at the β-position | Anticonvulsant, Neuropathic Pain, Anxiolytic |
Contributions to Unnatural Amino Acid Synthesis
Unnatural amino acids (UAAs) are amino acids that are not found in the 20 common proteinogenic amino acids. nih.gov They are of immense interest in medicinal chemistry and drug discovery as their incorporation into peptides and other molecules can lead to enhanced stability, improved biological activity, and novel functionalities. bioascent.comresearchgate.net this compound serves as a valuable starting material for the synthesis of certain classes of UAAs, particularly those with a γ-amino acid scaffold.
The synthesis of these UAAs typically involves the selective functionalization of the carbon backbone of this compound. For example, alkylation or arylation at the α- or β-positions can lead to a diverse range of γ-amino acids with various side chains. The amino and ester groups can be suitably protected during these transformations and then deprotected in the final steps.
One synthetic strategy involves the formation of an enolate from a protected derivative of this compound, which can then be reacted with an electrophile to introduce a new substituent. Alternatively, radical-based reactions can be employed to functionalize the carbon chain. The resulting γ-amino esters can then be hydrolyzed to the corresponding unnatural γ-amino acids.
Integration into Peptide Synthesis Strategies
The incorporation of γ-amino acids, such as the one derived from this compound, into peptide chains can induce unique conformational constraints and alter the biological activity of the resulting peptidomimetics. This compound can be integrated into peptide synthesis strategies, both in solution-phase and solid-phase synthesis (SPPS). sigmaaldrich.com
In these strategies, the amino group of this compound is typically protected with a standard protecting group used in peptide synthesis, such as a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The resulting N-protected γ-amino acid can then be coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents. kennesaw.edu
A significant area of interest is the synthesis of N-methylated peptides, which often exhibit improved pharmacokinetic properties. nih.govnih.gov However, the coupling of N-methylated amino acids, including N-methyl-γ-aminobutyric acid (derived from this compound), can be challenging due to steric hindrance. nih.govresearchgate.net Specialized coupling reagents and protocols are often required to achieve efficient coupling and minimize side reactions.
The use of this compound in peptide synthesis can be summarized in the following steps:
N-Protection: The amino group of this compound is protected with a suitable protecting group (e.g., Boc or Fmoc).
Ester Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid.
Coupling: The resulting N-protected γ-amino acid is coupled to a resin-bound peptide or another amino acid ester using a coupling agent.
Deprotection: The N-protecting group is removed to allow for the coupling of the next amino acid in the sequence.
This iterative process allows for the site-specific incorporation of a γ-aminobutyric acid residue into a peptide chain.
Spectroscopic and Advanced Analytical Characterization of Methyl 4 Aminobutanoate
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample. The resulting spectrum provides a unique profile of a molecule's vibrational modes, making it an invaluable tool for functional group identification. For Methyl 4-aminobutanoate, typically analyzed as its more stable hydrochloride salt, the FTIR spectrum reveals characteristic absorption bands corresponding to its key structural features.
The spectrum is characterized by the presence of a strong carbonyl (C=O) stretching vibration from the ester group, typically observed in the range of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH2), or the ammonium group (-NH3+) in the case of the hydrochloride salt, appear as broad bands in the region of 3000-3400 cm⁻¹. C-H stretching vibrations from the methylene and methyl groups are also prominent in the 2800-3000 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
Table 1: Characteristic FTIR Absorption Bands for this compound Hydrochloride
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine/Ammonium | 3000-3400 (broad) |
| C-H Stretch | Alkane (CH₂, CH₃) | 2800-3000 |
| C=O Stretch | Ester | 1730-1750 |
| N-H Bend | Primary Amine/Ammonium | 1500-1650 |
| C-O Stretch | Ester | 1000-1300 |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.
For this compound, the Raman spectrum would be expected to show a strong band for the C=O stretching vibration of the ester group, similar to what is observed in FTIR. However, the C-C backbone stretching vibrations and the symmetric C-H stretching vibrations of the methylene and methyl groups would likely produce more intense signals in the Raman spectrum. The N-H stretching and bending vibrations of the primary amine group would also be observable. The analysis of Raman spectra of similar ester compounds reveals characteristic bands for C=O stretching, C-H bending and stretching, and C-C vibrations. ias.ac.in The study of esterification kinetics using Raman spectroscopy has shown that while the spectra of reactants and products can be similar, subtle shifts in peak positions can be used for quantitative analysis.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2800-3000 |
| C=O Stretch | Ester | 1730-1750 |
| CH₂ Bend (Scissoring) | Alkane | 1440-1470 |
| C-C Stretch | Alkane | 800-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and their chemical environments.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For this compound hydrochloride, the ¹H NMR spectrum typically exhibits four distinct signals corresponding to the different proton environments in the molecule.
The methyl protons of the ester group (-OCH₃) are expected to appear as a singlet at approximately 3.7 ppm. The protons on the carbon adjacent to the ester group (α-CH₂) will appear as a triplet around 2.5 ppm, due to coupling with the neighboring methylene protons. The protons on the carbon adjacent to the nitrogen atom (γ-CH₂) will also be a triplet, shifted downfield to around 3.0 ppm due to the electron-withdrawing effect of the ammonium group. The central methylene protons (β-CH₂) will appear as a multiplet (a quintet or a more complex pattern) around 2.0 ppm, as they are coupled to the protons on both adjacent carbons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 3: ¹H NMR Chemical Shifts and Splitting Patterns for this compound Hydrochloride
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.7 | Singlet | 3H |
| -CH₂-C=O (α) | ~2.5 | Triplet | 2H |
| -CH₂-CH₂-N (β) | ~2.0 | Multiplet | 2H |
| -CH₂-N (γ) | ~3.0 | Triplet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For this compound, five distinct signals are expected in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically around 174 ppm. The carbon of the methyl group attached to the oxygen (-OCH₃) will appear at approximately 52 ppm. The carbon atom attached to the nitrogen (Cγ) will be found around 39 ppm. The carbon adjacent to the carbonyl group (Cα) is expected at about 30 ppm, and the central carbon (Cβ) will be the most shielded of the methylene carbons, appearing around 22 ppm.
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~174 |
| -OCH₃ | ~52 |
| -CH₂-N (Cγ) | ~39 |
| -CH₂-C=O (Cα) | ~30 |
Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms.
In a ¹H-¹³C HSQC spectrum of this compound, each CH, CH₂, and CH₃ group will give rise to a cross-peak, where the x-coordinate corresponds to the ¹H chemical shift and the y-coordinate corresponds to the ¹³C chemical shift of the directly bonded carbon. This allows for the unambiguous assignment of the proton and carbon signals. For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~52 ppm, confirming their assignment to the -OCH₃ group. Similarly, the proton triplet at ~2.5 ppm would correlate with the carbon at ~30 ppm (Cα), the multiplet at ~2.0 ppm with the carbon at ~22 ppm (Cβ), and the triplet at ~3.0 ppm with the carbon at ~39 ppm (Cγ). The carbonyl carbon, having no attached protons, would not appear in the HSQC spectrum. This technique is invaluable for confirming the assignments made from 1D NMR spectra and for resolving ambiguities in complex molecules. The use of 2D NMR is a well-established method for the structural characterization of small molecules. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| gamma-aminobutyric acid |
Mass Spectrometry (MS) Applications
Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis. Various ionization techniques can be employed to generate ions from the molecule for mass analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of this compound, which allows for the calculation of its elemental formula with high accuracy. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with electrospray ionization (ESI), are used for HRMS analysis. beilstein-journals.org
For this compound (C₅H₁₁NO₂), the theoretical exact mass of the neutral molecule is 117.07898 Da. nih.gov In positive-ion mode HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 118.08625. Experimental measurements using instruments like an Agilent 6530 QTOF have reported a precursor m/z of 118.0863, which is in close agreement with the calculated value, confirming the elemental composition. nih.gov
Table 1: HRMS Data for Protonated this compound ([M+H]⁺)
| Parameter | Theoretical Value | Experimental Value | Instrument |
|---|---|---|---|
| Molecular Formula | C₅H₁₂NO₂⁺ | C₅H₁₂NO₂⁺ | Agilent 6530 QTOF |
| Exact Mass (m/z) | 118.08625 | 118.0863 | Agilent 6530 QTOF |
Data sourced from PubChem. nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for polar, non-volatile, and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In this method, the analyte is mixed with a non-volatile liquid matrix, such as glycerol or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the desorption and ionization of analyte molecules, primarily generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.orgyoutube.com
While specific FAB-MS data for this compound is not prominently available in the literature, the technique is conceptually well-suited for its analysis. Given the polar nature of the amino and ester functional groups, this compound would be expected to perform well with a suitable FAB matrix like glycerol. The resulting spectrum would likely show a prominent peak corresponding to the protonated molecule at m/z 118, confirming the molecular weight of the compound. This technique is especially useful for compounds that are difficult to vaporize for analysis by other methods like electron ionization. creative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique for analyzing polar molecules, including amino acid esters like this compound. nih.govuliege.be It is particularly effective when coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated [M+H]⁺ or sodiated [M+Na]⁺ species. nih.govnih.gov
Tandem mass spectrometry (MS/MS) experiments using ESI can provide structural information through collision-induced dissociation (CID) of the precursor ion. nih.gov For this compound ([M+H]⁺, m/z 118.0863), fragmentation at different collision energies yields characteristic product ions.
Table 2: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Instrument Type |
|---|---|---|---|
| 118.0863 | 10 eV | 101.0610, 59.0135, 69.0350 | LC-ESI-QTOF |
Data sourced from PubChem. nih.gov
The fragment at m/z 101.0610 likely corresponds to the loss of ammonia (NH₃), while other fragments can be attributed to further cleavages within the molecule, providing a structural fingerprint.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction Studies (Conceptual application based on related compounds)
Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. carleton.edu
Obtaining a definitive crystal structure for this compound requires growing a single crystal of sufficient size and quality, which can be a significant challenge. For many small, flexible molecules and salts of amino acids, achieving suitable crystals for diffraction experiments can be difficult. cardiff.ac.uk For instance, the crystal structure of L-lysine, one of the 20 common amino acids, was only determined recently by using powder X-ray diffraction data due to the difficulty in growing single crystals. cardiff.ac.uk
Conceptually, if a single crystal of this compound were successfully analyzed, the resulting data would provide invaluable insights into its solid-state conformation. The analysis would reveal:
Molecular Conformation: The precise spatial orientation of the aminobutanoate chain, including the torsion angles along the carbon backbone.
Intermolecular Interactions: The nature and geometry of hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which are expected to be the dominant interactions governing the crystal packing.
Packing Arrangement: How the individual molecules are arranged in the crystal lattice.
Studies on related amino acid esters have shown that hydrogen bonding plays a crucial role in their crystal structures. nih.gov The information from such a study would be fundamental for understanding the physicochemical properties of this compound in the solid state and for computational modeling studies.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For a polar compound like this compound, reversed-phase HPLC using a C18 column is often suitable. targetmol.commdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com Detection is commonly achieved using a UV detector (if the molecule has a chromophore or is derivatized), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). nih.gov The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often reported to be ≥95% or ≥99% depending on the grade. bldpharm.comfishersci.com
Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile compounds. This compound is sufficiently volatile for GC analysis, often after derivatization to improve its thermal stability and chromatographic behavior. ebi.ac.uk For example, derivatization with silylating agents can be performed. nih.govfoodb.ca The separation is achieved on a capillary column, and detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). ebi.ac.ukhmdb.ca GC-MS has the added advantage of providing mass spectral data for peak identification, confirming the identity of the main component and any impurities. ebi.ac.uk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC methods are employed to assess its purity, stability, and concentration in various matrices. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods for enhanced sensitivity and selectivity. shimadzu.com.sgmyfoodresearch.com
Reversed-Phase HPLC Analysis
A common approach for the analysis of polar compounds like this compound is reversed-phase HPLC. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase. For small, polar molecules such as amino acid esters, careful optimization of the mobile phase composition, including pH and organic modifier content, is crucial for achieving adequate retention and separation from other components. akjournals.comsielc.com
One plausible method for the analysis of this compound involves the use of a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amino group in this compound and, consequently, its retention characteristics. Acidic conditions are often employed to ensure the amine is in its protonated form, which can lead to better peak shape and retention on certain columns. sielc.comsielc.com
Detection can be achieved at low UV wavelengths, typically around 200-210 nm, where the carboxyl group exhibits some absorbance. shimadzu.com.sgsielc.com However, this approach may lack specificity and sensitivity, especially in complex sample matrices. To overcome this limitation, pre-column or post-column derivatization with a UV-active or fluorescent tag is a widely adopted strategy for the analysis of amino acids and their esters. shimadzu.com.sgmyfoodresearch.com Reagents such as o-phthalaldehyde (OPA), dansyl chloride, or phenylisothiocyanate (PITC) can be used to introduce a chromophore or fluorophore into the molecule, significantly enhancing detection limits. researchgate.net
Research Findings and Method Parameters
While specific, detailed research findings with comprehensive data tables for the HPLC analysis of this compound are not extensively published, a representative method can be described based on the analysis of similar compounds, such as other short-chain amino acid esters. For instance, the analysis of histidine methyl ester has been successfully performed using a mixed-mode column with a mobile phase of acetonitrile and water containing sulfuric acid, with UV detection at 200 nm. sielc.com
Below is a table summarizing a hypothetical but scientifically plausible set of HPLC parameters for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% 0.1 M Phosphate Buffer (pH 3.0) / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 4.5 - 5.5 min |
Quantitative Analysis Data
The following interactive table presents representative data from a hypothetical quantitative analysis of this compound using the HPLC method described above. This data illustrates the linear relationship between the concentration of the analyte and the detector response (peak area), which is fundamental for accurate quantification.
| Concentration (µg/mL) | Peak Area (arbitrary units) | Retention Time (min) |
|---|---|---|
| 10 | 152,345 | 5.12 |
| 25 | 380,862 | 5.11 |
| 50 | 761,724 | 5.13 |
| 100 | 1,523,448 | 5.12 |
| 200 | 3,046,896 | 5.11 |
The data demonstrates a strong linear correlation between the concentration of this compound and the measured peak area, which would typically yield a correlation coefficient (R²) close to 1.0, indicating the suitability of the method for quantitative purposes. The consistent retention time across different concentrations confirms the identity of the peak corresponding to this compound under the specified chromatographic conditions.
Computational Chemistry Studies on Methyl 4 Aminobutanoate
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. acs.orgresearchgate.net For Methyl 4-aminobutanoate, a DFT calculation would begin with the optimization of its molecular geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to the lowest energy state, representing the most stable conformation of the molecule.
Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. Each vibrational frequency corresponds to a specific type of atomic motion, such as the stretching of a C-H bond, the bending of an H-N-H angle, or the torsion of the carbon backbone. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. spectroscopyonline.comacs.org
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |
| Bond Length | C1 | C2 | Data not available | |
| Bond Length | N | H | Data not available | |
| Bond Angle | C1 | C2 | C3 | Data not available |
| Dihedral Angle | C1 | C2 | C3 | C4 |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.govwikipedia.org This method provides a chemically intuitive picture of bonding and allows for the quantification of electronic interactions. wisc.eduyoutube.com
For this compound, an NBO analysis would reveal the nature of the covalent bonds, such as the C-C, C-N, C-O, and C-H bonds, and the location of lone pairs on the nitrogen and oxygen atoms. A key aspect of NBO analysis is the study of hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. youtube.com These interactions contribute to the stability of the molecule. The analysis quantifies the energy of these interactions, providing insight into the electronic factors governing the molecule's structure and reactivity.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
| σ(C-H) | σ(C-C) | Data not available |
| LP(N) | σ(C-H) | Data not available |
| LP(O) | σ*(C=O) | Data not available |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes or chemical reactions. libretexts.orgpythoninchemistry.org
For this compound, a PES scan could be performed by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. For instance, rotating the C-C-C-N dihedral angle would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable conformation of the alkyl chain. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Advanced Computational Modeling Techniques
Beyond the fundamental calculations, more advanced techniques can provide deeper insights into the molecular properties of this compound.
A variety of computational tools and software packages can predict a wide range of molecular parameters. These can include physicochemical properties such as dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting how the molecule might interact with other molecules, such as in hydrogen bonding or other non-covalent interactions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. libretexts.org
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group, which has a lone pair of electrons, making it a potential electron donor. The LUMO would likely be associated with the carbonyl group of the ester, which is electron-withdrawing and can act as an electron acceptor. The calculated energies of these orbitals and their energy gap would provide valuable information about the molecule's electronic properties and its propensity to participate in chemical reactions.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.
Mulliken Population Analysis for Atomic Charge Distribution
For a precise quantitative understanding, Density Functional Theory (DFT) calculations would be required. The table below illustrates a hypothetical but representative distribution of Mulliken charges for this compound, based on typical values for similar functional groups.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| O (ester) | -0.45 |
| N | -0.80 |
| C (carbonyl) | +0.60 |
| C (alpha to ester) | -0.10 |
| C (beta to ester) | -0.20 |
| C (gamma to ester) | -0.15 |
| C (methyl) | -0.25 |
| H (on N) | +0.35 |
| H (on C) | +0.10 to +0.15 |
Note: The values in this table are illustrative and intended to represent the expected trends in atomic charges. Actual values would be dependent on the specific level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded representation of the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is instrumental in predicting how a molecule will interact with other charged or polar species.
In an MEP map of this compound, distinct regions of positive and negative potential would be observed:
Negative Potential (Red/Yellow): The regions of highest electron density, and therefore the most negative electrostatic potential, are expected to be localized around the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the amino group. These areas represent the likely sites for electrophilic attack.
Positive Potential (Blue): The regions of lowest electron density, or positive electrostatic potential, will be concentrated around the hydrogen atoms, particularly those of the amino group and the methyl group of the ester. These sites are susceptible to nucleophilic attack.
Intermolecular Interaction Studies (e.g., Complex Formation)
The computational study of intermolecular interactions is crucial for understanding how this compound behaves in a condensed phase, such as in solution or in biological systems. These studies often involve modeling the formation of complexes between this compound and other molecules, such as solvents or biological receptors.
Key intermolecular interactions involving this compound would include:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. These interactions are fundamental to its solubility in protic solvents like water and its ability to bind to biological targets.
Dipole-Dipole Interactions: As a polar molecule, this compound will engage in dipole-dipole interactions with other polar molecules.
Computational methods, such as DFT, can be employed to calculate the geometry and binding energy of complexes formed between this compound and other molecules. For instance, a study might model the interaction with water molecules to understand its hydration shell or with a model of a receptor binding site to predict its binding affinity. The results of such studies are critical for fields like drug design and materials science.
Biochemical Roles and Mechanistic Investigations of Methyl 4 Aminobutanoate
Involvement in Amino Acid Metabolism Pathways
Methyl 4-aminobutanoate is intrinsically linked to the metabolism of key amino acids due to its structural relationship with GABA and L-glutamic acid. solubilityofthings.com Its involvement is primarily understood through its conversion to GABA, which is a central molecule in the GABA shunt, a metabolic pathway connected to the Krebs cycle.
The metabolic pathway of this compound is directly connected to that of Gamma-Aminobutyric Acid (GABA) and L-Glutamic acid. In biological systems, GABA is synthesized from L-glutamic acid, the principal excitatory neurotransmitter, through a decarboxylation reaction catalyzed by the enzyme L-glutamic acid decarboxylase (GAD). frontiersin.orgumaryland.eduhmdb.ca This conversion represents a critical control point, balancing excitatory and inhibitory signals in the brain. frontiersin.org
This compound, as the methyl ester of GABA, is considered a precursor to GABA. It is anticipated that the ester group undergoes hydrolysis in a biological environment, a reaction catalyzed by esterase enzymes, to release GABA and methanol (B129727). This hydrolysis would allow it to enter the GABAergic metabolic pathway. The relationship can be summarized as follows: L-Glutamic Acid is converted to GABA, and this compound serves as a synthetic derivative that can be converted back to GABA. solubilityofthings.comchemimpex.com The entire process is part of the GABA shunt, which is a closed-loop pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle to regenerate succinate (B1194679) from α-ketoglutarate. frontiersin.org
Once this compound is hydrolyzed to GABA, the resulting GABA molecule is catabolized by the enzyme 4-aminobutyrate transaminase (GABA-T), a pyridoxal (B1214274) phosphate-dependent enzyme. wikipedia.orghmdb.cadrugbank.com GABA-T catalyzes the transfer of the amino group from GABA to α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgdrugbank.com This transamination reaction yields succinate semialdehyde and L-glutamate. wikipedia.orguniprot.org
The reaction catalyzed by GABA-T is a critical step in the GABA shunt. wikipedia.org The succinate semialdehyde produced is then oxidized to succinate by succinate-semialdehyde dehydrogenase (SSADH), and this succinate can then enter the Krebs cycle. frontiersin.orgwikipedia.org The L-glutamate formed can be used to synthesize new GABA molecules, thus completing the cycle. wikipedia.org GABA-T is involved in several metabolic pathways, including alanine, aspartate, and glutamate (B1630785) metabolism, as well as butanoate metabolism. wikipedia.orghmdb.ca
Table 1: Key Enzymes in the GABA Shunt
| Enzyme | Abbreviation | Function | Cofactor |
| Glutamic Acid Decarboxylase | GAD | Catalyzes the conversion of L-glutamic acid to GABA. frontiersin.org | Pyridoxal phosphate (B84403) umaryland.edu |
| 4-Aminobutyrate Transaminase | GABA-T | Catalyzes the conversion of GABA and α-ketoglutarate to succinate semialdehyde and L-glutamate. wikipedia.orguniprot.org | Pyridoxal phosphate wikipedia.orgdrugbank.com |
| Succinate-Semialdehyde Dehydrogenase | SSADH | Catalyzes the oxidation of succinate semialdehyde to succinate. frontiersin.org | NAD(P)+ |
Modulatory Effects on Neurotransmission Systems
This compound and its parent compound, GABA, exert significant modulatory effects on neurotransmission systems. As the primary inhibitory neurotransmitter in the central nervous system, GABA's main role is to reduce neuronal excitability. hmdb.ca It achieves this by binding to specific receptors on both pre- and postsynaptic neurons. hmdb.ca
Research indicates that this compound can modulate GABAergic activity, potentially influencing anxiety-like behaviors. Being a more lipophilic ester form of GABA, it is studied for its potential to cross the blood-brain barrier more readily than GABA itself, acting as a pro-drug or precursor to the active neurotransmitter. chemimpex.com Its ability to modulate neurotransmitter systems makes it a valuable compound in neuropharmacological research, particularly in studies related to cognitive function and neurological disorders. chemimpex.com
Biochemical Research Applications in Metabolic and Enzyme Studies
This compound serves as a versatile biochemical reagent in various research applications. medchemexpress.com It is widely used in metabolic studies to probe amino acid metabolism and its connections to various biological processes. chemimpex.com
In enzyme studies, it is used to investigate the specificity and kinetics of enzymes involved in GABA metabolism, such as GABA-T. Researchers use it and similar derivatives to understand how structural modifications affect enzymatic processing and transporter recognition. For instance, comparing the enzymatic processing of GABA versus its N-methylated derivatives can provide insights into enzyme specificity and metabolic regulation. Furthermore, this compound is utilized in synthetic chemistry, including peptide synthesis, where the amino acid structure is required for building larger molecules. sigmaaldrich.comsigmaaldrich.com
Table 2: Research Applications of this compound
| Research Area | Specific Application | Reference |
| Metabolic Studies | Investigation of amino acid metabolism and enzyme interactions. | chemimpex.com |
| Enzyme Studies | Dissecting complex metabolic networks and understanding enzyme specificity (e.g., GABA-T). | |
| Neuroscience | As a precursor to neurotransmitters for studies on brain function and neuroprotection. | chemimpex.com |
| Synthetic Chemistry | Used as a building block in organic synthesis, including peptide synthesis. | solubilityofthings.comsigmaaldrich.com |
Mechanistic Aspects of Maillard Reaction in Biological Contexts
The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino group and a carbonyl group of a reducing sugar, typically in the presence of heat. vedantu.comoatext.com This reaction is well-known in food science for creating flavor and color. mdpi.comhillpublisher.com In a biological context, this reaction can also occur, leading to the formation of advanced glycation end-products (AGEs).
This compound possesses a primary amino group, making it a potential reactant in the Maillard reaction. The mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon of a reducing sugar, forming a glycosylamine. futurelearn.comoatext.com This initial product then undergoes rearrangement (the Amadori rearrangement) to form a ketosamine. futurelearn.com Subsequent stages of the reaction involve dehydration, fragmentation, and polymerization, leading to a complex mixture of products, including melanoidins. mdpi.comoatext.com
While the Maillard reaction is extensively studied in food, its occurrence with specific amino acid esters like this compound in biological systems is less characterized. However, the fundamental chemical principles apply. The reaction can lead to the modification of biological molecules, and the products can have various biological activities. The rate and pathway of the reaction are influenced by factors such as pH, temperature, and the nature of the reactants. mdpi.com
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Methyl 4-aminobutanoate is recognized as the methyl ester of the non-proteinogenic amino acid gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. It is also understood to be a derivative of L-glutamic acid. solubilityofthings.com Academically, it is primarily valued as a versatile building block in organic synthesis. solubilityofthings.com Its bifunctional nature, possessing both an amine and an ester group, allows for a wide range of chemical modifications.
Current research underscores its role as a crucial intermediate in medicinal chemistry and biochemistry. solubilityofthings.com There is a significant academic interest in its potential neuroprotective effects, with ongoing studies exploring its impact on neurotransmission. solubilityofthings.com The scientific community largely views this compound not as an end product with direct therapeutic use, but as a key precursor for the synthesis of more complex and pharmacologically active molecules, particularly those targeting neurological disorders. solubilityofthings.com
Emerging Research Avenues for this compound
The future research landscape for this compound is expanding into diverse and promising areas. One of the notable emerging applications is in the field of polymer chemistry, where it is being investigated as a precursor for the synthesis of bio-based polyamides, such as nylon-4. This stems from a growing demand for sustainable alternatives to petroleum-based plastics.
In the realm of medicinal chemistry, research is focused on utilizing this compound for the development of novel therapeutic agents. This includes its incorporation into peptide synthesis to create peptidomimetics with enhanced pharmacokinetic properties, such as improved stability and oral bioavailability. springernature.com The synthesis of various derivatives of this compound is an active area of investigation, with the goal of discovering new compounds with potential applications in treating a range of diseases. The modification of its basic structure allows for the fine-tuning of its chemical properties to interact with specific biological targets.
Methodological Advancements in Amino Ester Research
Recent years have witnessed significant methodological advancements in the broader field of amino ester research, which are directly applicable to the study and utilization of this compound. In the area of synthesis, novel and more efficient methods are continuously being developed. These include the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields of amino acid esters. mdpi.com
In the realm of analysis and purification, there have been considerable strides in chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have become more refined, allowing for better separation and quantification of amino esters and their derivatives. Capillary electrophoresis has also emerged as a powerful tool for the analysis of these compounds.
Furthermore, the application of computational chemistry has provided deeper insights into the reactivity and properties of amino esters. nih.gov Theoretical studies are increasingly being used to predict reaction outcomes, understand reaction mechanisms, and design new synthetic routes, thereby accelerating the pace of research and development in this field.
Q & A
Basic: What are the standard synthetic routes for Methyl 4-aminobutanoate, and how can reaction conditions be optimized for higher yields?
Answer:
this compound is synthesized via esterification of 4-aminobutyric acid with methanol, using a strong acid catalyst (e.g., sulfuric acid) under reflux to ensure complete conversion . Key optimization parameters include:
- Catalyst concentration : Higher catalyst loading accelerates esterification but may increase side reactions.
- Temperature : Reflux conditions (typically 60–80°C) balance reaction rate and thermal stability.
- Purification : Distillation or crystallization improves purity (>99%) .
For industrial-scale synthesis, continuous flow reactors enhance efficiency by maintaining precise temperature and residence time control .
Advanced: How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitution reactions compared to its tert-butyl analog?
Answer:
The methyl ester group in this compound offers lower steric hindrance compared to the bulky tert-butyl group in tert-butyl 4-aminobutanoate, enabling faster nucleophilic substitution (e.g., with alkyl halides or acylating agents) . Electronic effects:
- Methyl ester : Higher electrophilicity at the carbonyl carbon due to reduced electron donation from the methyl group.
- tert-Butyl ester : Steric shielding reduces accessibility to the reactive site, slowing kinetics but improving selectivity in multi-step syntheses .
Experimental strategies to compare reactivity include kinetic studies under controlled pH and solvent polarity .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- NMR spectroscopy : H and C NMR confirm structure via chemical shifts (e.g., ester carbonyl at ~170 ppm, NH protons at 1.5–2.5 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) quantifies purity. Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 118) validates molecular weight .
Advanced: What experimental strategies can resolve contradictions in reported enzymatic activity data involving this compound’s conversion to GABA?
Answer:
Discrepancies in enzymatic kinetics (e.g., GABA transaminase activity) may arise from assay conditions or substrate specificity. Mitigation strategies:
- Standardized assays : Use Tris buffer (pH 8.5, 295 K) to replicate thermodynamic parameters from Haldane analysis .
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes for isoform-specific activity .
- Inhibitor controls : Add vigabatrin (GABA transaminase inhibitor) to isolate non-enzymatic degradation .
Statistical tools (ANOVA, error propagation analysis) should validate reproducibility .
Basic: What metabolic pathways involve this compound, and how are they studied in neurodegenerative disease models?
Answer:
this compound is metabolized to GABA via esterase activity, entering the butanoate metabolism pathway (KEGG map00650). Key steps:
Degradation : GABA → succinate semialdehyde → succinate (TCA cycle) .
Infection models : Disruption of 4-aminobutanoate nodes in metabolic networks correlates with impaired neuronal signaling in in silico infection studies .
Experimental approaches:
- Isotopic tracing : C-labeled this compound tracks flux in neuronal cell cultures .
- Knockout models : GABA transaminase (ABAT) knockout mice reveal accumulation of GABA analogs .
Advanced: How can computational tools predict novel synthetic routes or derivatives of this compound with enhanced blood-brain barrier permeability?
Answer:
- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes using 4-aminobutyric acid and methyl donors (e.g., methyl chloroformate) .
- QSAR modeling : Correlate substituent lipophilicity (LogP) with blood-brain barrier penetration. Methyl derivatives with ClogP > 0.5 show improved permeability vs. polar analogs .
- MD simulations : Assess membrane interaction using GROMACS with lipid bilayer models .
Basic: What safety and handling protocols are critical when working with this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~200°C) .
- Protective gear : Nitrile gloves and goggles prevent skin/eye contact (LD ~500 mg/kg in rodents) .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound neuropharmacology studies?
Answer:
- Non-linear regression : Fit GABA receptor activation data to Hill-Langmuir equations (e.g., EC calculation) .
- ANCOVA : Adjust for covariates like animal weight or baseline GABA levels in in vivo studies .
- Bayesian modeling : Predict therapeutic windows using Markov chain Monte Carlo (MCMC) methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
